Molybdenum hydroxide oxide phosphate
Description
Properties
IUPAC Name |
molybdenum;oxygen(2-);phosphorus(3-);hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo.H2O.O.P/h;1H2;;/q;;-2;-3/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROPCQVXXZDEBU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[O-2].[P-3].[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
HMoO2P-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bright yellow solid; [Merck Index] Yellow, odorless crystalline powder; [EM Science MSDS] | |
| Record name | Phosphomolybdic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16600 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
11104-88-4, 12026-57-2, 12263-08-0, 12263-13-7 | |
| Record name | Phosphomolybdic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011104884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdophosphoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012026572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdophosphoric acid, (H3PMo12O40), cobalt(2 ) salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012263080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdophosphoric acid (H3PMo12O40), nickel(2 ) salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012263137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Molybdate(3-), tetracosa-.mu.-oxododecaoxo[.mu.12-[phosphato(3-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]dodeca-, cobalt(2+) (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdate(3-), tetracosa-.mu.-oxododecaoxo[.mu.12-[phosphato(3-)-.kappa.O:.kappa.O:.kappa.O:.kappa.O':.kappa.O':.kappa.O':.kappa.O'':.kappa.O'':.kappa.O'':.kappa.O''':.kappa.O''':.kappa.O''']]dodeca-, nickel(2+) (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Molybdenum hydroxide oxide phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tricobalt bis[tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-O:O:O:O':O':O':O'':O'':O'':O''':O''':O''']]dodecamolybdate(3-)] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.288 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trinickel bis[tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-O:O:O:O':O':O':O'':O'':O'':O''':O''':O''']]dodecamolybdate(3-)] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Characterization Techniques for Molybdenum Hydroxide Oxide Phosphate Structures
Diffraction-Based Structural Elucidation
X-ray diffraction (XRD) is a primary technique for identifying the crystalline phases and determining the crystal structure of molybdenum hydroxide (B78521) oxide phosphate (B84403). The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the compound. Analysis of the XRD data allows for the identification of the crystal system, space group, and lattice parameters.
In the characterization of molybdenum-based compounds, XRD patterns are often compared with standard data from the Joint Committee on Powder Diffraction Standards (JCPDS) database for phase identification. For instance, the XRD pattern of a synthesized molybdenum oxide phosphate was found to correspond to the standard JCPDS pattern for MoO2(PO3)2 semanticscholar.org. The presence of well-defined, sharp diffraction peaks in an XRD pattern is indicative of a well-crystallized material researchgate.net. Conversely, the absence of sharp peaks and the presence of a broad hump suggest an amorphous nature.
The calcination of molybdenum precursors often leads to the formation of crystalline phases. For example, the calcination of ammonium (B1175870) heptamolybdate dispersed on a silica (B1680970) surface at 700°C for 2 hours can result in the formation of a highly dispersed MoO3 phase, which can be identified by its characteristic XRD peaks sebhau.edu.ly. The specific diffraction peaks observed in the XRD pattern of a molybdenum oxide can be indexed to specific crystallographic planes. For orthorhombic MoO3, diffraction peaks corresponding to the (200) plane, among others, are typically observed researchgate.netresearchgate.net. Changes in the XRD pattern after certain treatments, such as reduction, can indicate structural transformations. For example, the reduction of MoO3 can lead to the formation of MoO2, which is identifiable by its distinct XRD pattern researchgate.net.
Table 1: Representative XRD Data for Molybdenum-Containing Compounds
| Compound | Crystal System | Space Group | Key Diffraction Peaks (2θ) | Reference |
| MoO2(PO3)2 | - | - | Matched with standard JCPDS pattern | semanticscholar.org |
| Orthorhombic MoO3 | Orthorhombic | Pbnm | Peaks corresponding to JCPDS card no: 89-5108 | researchgate.net |
| MoO2 | Monoclinic | P21/c | Peaks corresponding to JCPDS data file no. 32-671 | researchgate.net |
Note: Specific 2θ values are dependent on the X-ray wavelength used for analysis.
Spectroscopic Investigations
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to probe the local structure and bonding in molybdenum hydroxide oxide phosphate. These techniques provide information about the vibrational modes of different functional groups present in the compound, such as Mo-O, P-O, and O-H bonds.
IR spectroscopy of molybdenum and tungsten products has revealed characteristic broad bands with minor peaks in the 1040–1130 cm⁻¹ region, indicating the simultaneous presence of PO2 and PO3 groups semanticscholar.org. In studies of molybdenum oxides, characteristic peaks corresponding to the stretching vibrations of Mo-O and Mo=O have been observed at 597 cm⁻¹ and 898 cm⁻¹, respectively researchgate.net.
Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to the vibrations of metal-oxygen bonds. For molybdenum (VI) oxide (MoO3), characteristic Raman bands are observed at 995 and 819 cm⁻¹ nih.gov. The Raman spectrum of a dimeric Mo2O7 structure exhibits strong bands at 930 and 882 cm⁻¹ (symmetric and asymmetric MoO4 stretches) and bands at 476 and 706 cm⁻¹ corresponding to the symmetric and asymmetric stretches of bridging Mo-O-Mo bonds lehigh.edu. The presence of these bridging bonds is a key indicator of the polymerization of molybdate (B1676688) units.
Table 2: Characteristic Vibrational Frequencies for Molybdenum Compounds
| Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Compound/Structure | Reference |
| PO2 and PO3 groups | 1040–1130 | IR | Molybdenum phosphate product | semanticscholar.org |
| Mo-O stretching | 597 | IR | Molybdenum oxide | researchgate.net |
| Mo=O stretching | 898 | IR | Molybdenum oxide | researchgate.net |
| MoO3 vibrations | 995, 819 | Raman | Molybdenum (VI) oxide | nih.gov |
| MoO4 symmetric stretch | 930 | Raman | Dimeric Mo2O7 | lehigh.edu |
| MoO4 asymmetric stretch | 882 | Raman | Dimeric Mo2O7 | lehigh.edu |
| Mo-O-Mo symmetric stretch | 476 | Raman | Dimeric Mo2O7 | lehigh.edu |
| Mo-O-Mo asymmetric stretch | 706 | Raman | Dimeric Mo2O7 | lehigh.edu |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the oxidation states of the constituent elements in this compound. By analyzing the kinetic energy of photoelectrons emitted from the sample upon X-ray irradiation, the binding energies of core-level electrons can be determined. These binding energies are characteristic of each element and its chemical environment.
For molybdenum compounds, the Mo 3d core level is of particular interest. The Mo 3d spectrum typically shows a doublet corresponding to the Mo 3d5/2 and Mo 3d3/2 spin-orbit components, with a splitting of approximately 3.13 eV xpsfitting.com. The binding energy of the Mo 3d5/2 peak is sensitive to the oxidation state of molybdenum. For instance, the Mo 3d5/2 binding energy for Mo(VI) in MoO3 is typically observed around 232.5-233.0 eV, while for Mo(IV) in MoO2, it is found at a lower binding energy of about 229.3 eV xpsfitting.comxpsfitting.com. The presence of Mo(V) species can be identified by a Mo 3d5/2 peak in the range of 231.6 to 231.9 eV xpsfitting.com.
The O 1s and P 2p core levels are also analyzed to provide further insight into the chemical structure. The O 1s spectrum can often be deconvoluted into multiple components, corresponding to oxygen in different chemical environments, such as in Mo-O-Mo bridges, Mo=O terminal bonds, P-O-P linkages, and hydroxyl groups.
Table 3: Representative XPS Binding Energies for Molybdenum Oxides
| Element | Core Level | Oxidation State | Binding Energy (eV) | Reference |
| Mo | 3d5/2 | Mo(VI) in MoO3 | 232.5 - 233.0 | xpsfitting.comxpsfitting.com |
| Mo | 3d5/2 | Mo(V) | 231.6 - 231.9 | xpsfitting.com |
| Mo | 3d5/2 | Mo(IV) in MoO2 | 229.3 | xpsfitting.com |
| Mo | 3d3/2 | - | ~3.13 eV higher than 3d5/2 | xpsfitting.com |
UV-Visible (UV-Vis) spectroscopy is employed to investigate the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy orbital, and the wavelength of maximum absorbance (λmax) provides information about the energy gap.
In the context of molybdenum compounds, UV-Vis spectroscopy is particularly useful for studying the ligand-to-metal charge transfer (LMCT) transitions of the Mo(VI) cations lehigh.edu. The energy of this transition is sensitive to the coordination environment and the degree of polymerization of the molybdate species. For instance, an inverse correlation has been observed between the electronic edge energy (Eg) and the number of bridging Mo-O-Mo covalent bonds around the central Mo(VI) cation lehigh.edu.
The UV spectra of aqueous solutions of molybdates typically show a peak around 207–208 nm and a shoulder near 232 nm imoa.info. The presence of absorption at wavelengths above 300 nm in the UV-Vis spectra of dehydrated molybdenum oxides on silica supports is indicative of the presence of dimeric and/or oligomeric species . The formation of colored complexes, such as "molybdenum blue," which is a reduced phosphomolybdate complex, can be monitored by UV-Vis spectroscopy in the visible region, with a characteristic λmax around 820 nm mt.comjournalajocs.com.
Table 4: UV-Visible Absorption Data for Molybdenum Species
| Molybdenum Species | λmax (nm) | Comments | Reference |
| Aqueous Molybdate | 207-208 | Also a shoulder near 232 nm | imoa.info |
| Dimeric/Oligomeric Molybdenum Oxide | >300 | On silica support | |
| Molybdenum Blue | ~820 | Reduced phosphomolybdate complex | mt.comjournalajocs.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment and interactions in this compound. Among the molybdenum isotopes, ⁹⁵Mo is the most commonly studied NMR active nucleus. ⁹⁵Mo is a quadrupolar nucleus with a spin of 5/2, and its NMR signals are sensitive to the symmetry of the local environment huji.ac.ilnorthwestern.edu.
The ⁹⁵Mo nucleus has a very wide chemical shift range of about 6700 ppm, which allows for the resolution of signals from molybdenum in different chemical environments northwestern.edu. In highly symmetric environments, such as in small complexes, sharp ⁹⁵Mo NMR signals can be observed. However, in less symmetric environments, the signals can be significantly broadened due to the quadrupolar interaction huji.ac.ilnorthwestern.edu.
Solid-state ⁹⁵Mo NMR studies have been instrumental in characterizing the different types of molybdenum species in supported catalysts and glasses pascal-man.comchemrxiv.org. For example, solid-state ⁹⁵Mo NMR has been used to identify and distinguish between different surface Mo dioxo species on silica supports chemrxiv.org. The chemical shift of the ⁹⁵Mo NMR signal provides information about the coordination number and the nature of the ligands attached to the molybdenum atom. For instance, a downfield shift in the ⁹⁵Mo resonance is observed upon complexation of molybdate, which is attributed to a smaller paramagnetic shift term for the octahedral molybdate complexes compared to the tetrahedral molybdate ion researchgate.net.
Table 5: Properties of NMR Active Molybdenum Isotopes
| Isotope | Natural Abundance (%) | Nuclear Spin (I) | Receptivity relative to ¹H | Reference |
| ⁹⁵Mo | 15.92 | 5/2 | 3.23 x 10⁻³ | northwestern.edu |
| ⁹⁷Mo | 9.55 | 5/2 | 3.43 x 10⁻³ | northwestern.edu |
Note: ⁹⁵Mo is generally preferred for NMR studies due to its higher sensitivity and narrower linewidths compared to ⁹⁷Mo. huji.ac.il
Electron Spin Resonance (ESR)
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique indispensable for studying materials with unpaired electrons. In the context of molybdenum compounds, it is particularly sensitive to the Mo(V) oxidation state (a d¹ electronic configuration), allowing for detailed investigation of the local environment and electronic structure of paramagnetic centers.
ESR spectroscopy has been effectively used to characterize the molybdenum centers in various materials, from supported catalysts to complex enzymes. acs.orgnih.gov The technique measures the absorption of microwave radiation by an unpaired electron in an external magnetic field. The resulting spectrum provides key parameters, including the g-tensor and hyperfine coupling constants, which are sensitive to the geometry and nature of the ligands coordinated to the paramagnetic ion.
In studies of molybdenum-containing formate dehydrogenase, the EPR signal of the molybdenum center in its Mo(V) state was characterized. nih.gov Analysis of the spectra, including simulations, helped identify signals from the molybdenum center and nearby iron-sulfur clusters, even revealing magnetic interactions between them. nih.gov For molybdenum enzymes, ESR is crucial for monitoring redox transitions and reaction kinetics. researchgate.net For supported molybdenum oxide catalysts, ESR can identify different Mo(V) species, providing insights into their coordination and interaction with the support material. acs.org The application of ESR to this compound would similarly enable the identification and characterization of any paramagnetic Mo(V) centers, providing data on their coordination environment, which is shaped by the hydroxide, oxide, and phosphate ligands.
| Sample/System | Key ESR Findings | g-Values | Reference |
| Molybdenum-containing FdsABG | Characterized the Mo(V) center and its interaction with an iron-sulfur cluster. | Simulated Mo(V) contribution showed distinct g-values. | nih.gov |
| Molybdenum Enzymes | Used to study reaction intermediates and monitor redox transitions involving Mo(V). | g-factor can deviate significantly from free electron value (gₑ). | researchgate.net |
| Molybdenum Oxide on Supports | Identified various paramagnetic Mo(V) centers and their coordination environments. | Spectra are sensitive to the nature of the support and preparation method. | acs.org |
Mössbauer Spectroscopy for Local Environment
Mössbauer spectroscopy is a highly sensitive technique for probing the local environment of specific atomic nuclei, most commonly ⁵⁷Fe. While not directly applicable to molybdenum atoms, it is exceptionally useful for characterizing molybdenum-containing materials where iron is present as a dopant, a component of a composite, or part of a mixed-metal phosphate glass. sciopen.combibliotekanauki.pl The technique provides precise information on oxidation states, coordination chemistry, and magnetic properties of the Mössbauer-active isotope.
In studies of iron-molybdenum oxide systems, Mössbauer spectroscopy is a powerful tool for investigating small iron oxide species and their interactions with molybdenum and a support material. bibliotekanauki.pl For instance, in iron phosphate glasses doped with molybdenum oxide, Mössbauer spectroscopy, in conjunction with other techniques, was used to characterize the structure of the glass. sciopen.com It helps determine how molybdenum incorporates into the glass network and its effect on the local environment of the iron atoms. sciopen.com By analyzing parameters such as isomer shift, quadrupole splitting, and magnetic hyperfine field, researchers can elucidate the structure of iron-molybdenum phases and their transformations, which is critical for applications like catalysis. bibliotekanauki.pl
For a this compound material containing iron, Mössbauer spectroscopy could reveal:
The oxidation state (Fe²⁺ vs. Fe³⁺) and coordination of iron atoms within the structure.
The nature of the chemical bonding between iron, oxygen, and phosphorus.
The influence of the molybdenum component on the local electronic and magnetic environment of the iron atoms.
Microscopic and Morphological Examinations
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology and microstructure of materials at the micro- and nanoscale. It provides valuable information about particle size, shape, aggregation, and surface texture.
| Molybdenum Compound | Synthesis Method | Observed Morphology | Reference |
| Molybdenum Oxide | Hydrothermal (4 hours) | Nanoflakes with some microrods | researchgate.net |
| Molybdenum Oxide | Hydrothermal (8 hours) | Flake-like structures | researchgate.net |
| α-MoO₃ | Catalyst-free synthesis | Single-crystal nanowires | lidsen.com |
Transmission Electron Microscopy (TEM) for Nanostructure and Crystal Structure
Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of internal nanostructure, crystal lattice, and atomic-scale defects. High-Resolution TEM (HRTEM) can directly image atomic planes, allowing for the determination of crystallinity, phase identification, and the study of structural transformations.
TEM has been instrumental in studying the evolution of molybdenum oxide nanoparticles under reaction conditions. uu.nlnih.gov For example, in-situ TEM was used to observe the deoxidation of MoO₃ nanoparticles when heated in a hydrogen atmosphere. nih.gov These studies showed the nanoparticles breaking down and recrystallizing into MoO₂ and eventually elemental Mo at higher temperatures. nih.gov The high resolution of TEM also allows for the measurement of the size of nanoparticles, such as molybdenum-tungsten blue nanoparticles which were determined to have a hydrodynamic radius of 2.0 nm. researchgate.net For this compound, TEM and HRTEM would be essential for confirming the crystalline or amorphous nature of the material, identifying distinct phases, and observing the detailed nanostructure that dictates its properties.
| Molybdenum Compound | Key TEM Findings | Temperature of Transformation | Reference |
| MoO₃ Nanoparticles | Reduction to MoO₂ and Mo₄O₁₁ upon heating in vacuum. | 400°C - 700°C | uu.nl |
| MoO₃ Nanoparticles | Deoxidation in H₂ atmosphere; gradual change to MoO₂ and then Mo. | Change to MoO₂ noted at 400-600°C; Mo present at 800°C. | nih.gov |
| Molybdenum-Tungsten Blue | Synthesized nanoparticles have a constant hydrodynamic radius. | Not Applicable | researchgate.net |
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographic images of a material's surface. It is capable of measuring surface roughness and observing atomic-scale features like surface steps and voids, making it invaluable for studying surface chemistry and evolution.
AFM analysis has been used to characterize the surface of molybdenum oxide thin films and crystals. Studies on MoO₃ thin films found that surface roughness could be influenced by doping, increasing from 22 nm for pure MoO₃ to 167 nm for Li⁺-doped films. researchgate.net In another detailed study, AFM was used to track the morphological evolution of a MoO₃ (010) crystal surface during reduction reactions. cmu.edu The images revealed the formation of small surface voids on the flat terraces after just minutes of reaction at 400°C. cmu.edu For this compound, AFM would provide quantitative data on surface roughness, particle height, and the presence of any surface defects or layered structures that could influence its reactivity.
| Sample | Technique | Key Finding | Value | Reference |
| MoO₃ Thin Film | AFM | Surface Roughness | 22 nm | researchgate.net |
| MoO₃:Li⁺ Thin Film | AFM | Surface Roughness | 167 nm | researchgate.net |
| MoO₃ (010) Surface | AFM | Height of steps between layers | 7 Å | cmu.edu |
| MoO₃ (010) Surface | AFM | Height of steps at defects | 2 Å | cmu.edu |
Surface and Porosity Analysis
The surface area and porosity of a material are critical parameters that profoundly impact its performance in applications such as catalysis, sorption, and ion exchange. newhaven.edumdpi.com These properties are typically determined through gas adsorption-desorption isotherms, most commonly using nitrogen gas at 77 K, with the data analyzed using the Brunauer-Emmett-Teller (BET) method for surface area and methods like Barrett-Joyner-Halenda (BJH) for pore size distribution.
This type of analysis has been applied to supported molybdenum oxide catalysts to determine their specific surface areas. lehigh.edu In studies of other oxidic substrates used for ion adsorption, N₂ adsorption was used to measure the specific surface area and average pore volume. mdpi.com The results showed that thermal treatment (calcination) could significantly increase the BET surface area, external surface area, and pore volume, thereby enhancing the material's capacity for adsorbing metallic ions. mdpi.com For this compound, a thorough analysis of its surface area and porosity would be fundamental to understanding its potential as a catalyst, sorbent, or functional material, as a higher surface area generally correlates with a greater number of active sites.
Brunauer–Emmett–Teller (BET) Surface Area Measurement
The Brunauer–Emmett–Teller (BET) method is a foundational technique for determining the specific surface area of materials through the physical adsorption of gas molecules on a solid surface. wikipedia.orgscispace.com The analysis involves measuring the amount of an inert gas, typically nitrogen, that adsorbs onto the surface of the material at a constant temperature, usually that of liquid nitrogen (77 K). wikipedia.org By analyzing the gas adsorption isotherm, the BET theory allows for the calculation of the monolayer capacity, which is then used to determine the total surface area of the material. scispace.com
For molybdenum-based compounds, surface area is a critical parameter, particularly in applications such as catalysis, where it directly influences the number of available active sites. Research on related materials, such as molybdenum trioxide (MoO₃) nanoparticles, has demonstrated that the synthesis method significantly impacts the resulting surface area. For instance, MoO₃ nanoparticles produced via a sonochemical method exhibit a considerably higher surface area compared to those synthesized through thermal or microwave methods. researchgate.net This highlights the importance of BET analysis in correlating synthesis parameters with the material's surface properties.
| Synthesis Method | Specific Surface Area (m²/g) |
|---|---|
| Thermal | 0.43 |
| Microwave | 1.15 |
| Sonochemical | 4.85 |
Energy-Dispersive X-ray Spectroscopy (EDX/EDS) for Elemental Mapping
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). The technique relies on the interaction of an electron beam with the sample, which excites electrons in the atoms and causes them to be ejected from their shells. The filling of these vacancies by higher-energy electrons results in the emission of X-rays with characteristic energies corresponding to the specific elements present. researchgate.net
In the study of this compound, EDX is indispensable for confirming the presence and quantifying the relative amounts of molybdenum (Mo), phosphorus (P), and oxygen (O). semanticscholar.orgresearchgate.net Furthermore, EDX mapping provides a visual representation of the spatial distribution of these elements across the sample, ensuring a homogeneous composition. researchgate.netresearchgate.net Studies on related molybdenum phosphate compounds have successfully used EDX to determine the elemental weight percentages, confirming the incorporation of the constituent elements into the final product. researchgate.net For instance, analysis of a molybdenum phosphate product showed the presence of Mo, P, and O, with oxygen being the most abundant element by weight. semanticscholar.orgresearchgate.net
| Element | Weight Percentage (wt%) |
|---|---|
| Molybdenum (Mo) | 7.1 |
| Phosphorus (P) | 37.2 |
| Oxygen (O) | 53.5 |
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. mdpi.com It provides quantitative information about thermal events such as melting, crystallization, glass transitions, and chemical reactions. fraunhofer.deacs.org The DSC instrument measures the difference in heat flow between the sample and an inert reference as a function of temperature.
For this compound, DSC analysis is crucial for determining its thermal stability, identifying phase transition temperatures, and understanding its decomposition behavior. nih.gov Research on various molybdenum oxides and compounds reveals distinct thermal events. For example, DSC measurements of molybdenum in an air atmosphere show a strong initial oxidation phase, followed by the sublimation and decomposition of MoO₃ at approximately 1080 K (807°C), with a melting point observed at 1068 K (795°C). fraunhofer.de In phosphate glasses containing molybdenum oxide, the glass transition temperature (Tg) has been shown to decrease with an increasing concentration of MoO₃, indicating a structural change. researchgate.net These findings illustrate the utility of DSC in characterizing the thermal properties of molybdenum-based materials.
| Material/Process | Thermal Event | Temperature |
|---|---|---|
| Molybdenum (in air) | Melting of MoO₃ | 1068 K (795°C) |
| Molybdenum (in air) | Decomposition/Sublimation of MoO₃ | 1080 K (807°C) |
| MoO₃ Precursor | Endothermic Peak 1 | 132.7°C |
| MoO₃ Precursor | Exothermic Peak 1 | 210.3°C |
| MoO₃ Precursor | Endothermic Peak 2 | 242.5°C |
| (50-x)K₂O-xMoO₃-50P₂O₅ Glass (x=0) | Glass Transition (Tg) | 451°C |
| (50-x)K₂O-xMoO₃-50P₂O₅ Glass (x=40) | Glass Transition (Tg) | 363°C |
Particle Size and Distribution Characterization
Determining the size and distribution of particles is critical for understanding the physical properties and performance of particulate materials.
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension or solution. horiba.commdpi.com The method works by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the particles. usp.org Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient to the hydrodynamic diameter of the particles. mdpi.com
DLS is particularly useful for characterizing the particle size of this compound when dispersed in a liquid medium. A study on magnetically functionalized pectin nanocarriers containing a molybdenum-based compound (referred to as MP-OHP) used DLS to measure the average particle size in an aqueous environment. The results indicated a potential swelling effect or aggregation of the nanocarriers in solution, as the hydrodynamic diameter measured by DLS was significantly larger than the size observed for dried samples via electron microscopy. researchgate.net
| Dispersion Medium (pH) | Average Hydrodynamic Diameter (nm) |
|---|---|
| Aqueous Medium (pH 5.5) | ~330 |
| Aqueous Medium (pH 7.4) | ~330 |
Small-Angle X-ray Scattering (SAXS)
Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique for probing the nanoscale structure of materials, typically in the size range of 1 to 100 nm. malvernpanalytical.comnih.gov The technique involves directing a collimated beam of X-rays onto a sample and measuring the intensity of the scattered X-rays at very small angles (typically < 5 degrees) from the incident beam. malvernpanalytical.com The resulting scattering pattern contains information about the size, shape, and arrangement of nanoscale features, such as particles, pores, or domains within the material. nih.govmst.or.jp
SAXS is an ideal method for the non-destructive characterization of this compound, providing statistically significant data averaged over a large sample volume. malvernpanalytical.comresearchgate.net It can be applied to samples in various forms, including powders, gels, and liquid dispersions. malvernpanalytical.com By analyzing the SAXS data, it is possible to determine key structural parameters, such as the average particle radius, particle size distribution, and specific surface area. This technique complements microscopy methods by providing ensemble-averaged structural information, which is crucial for understanding the bulk properties of the material. nih.gov
| Parameter | Information Provided |
|---|---|
| Radius of Gyration (Rg) | An overall measure of particle size. |
| Particle Shape | Inferred from the shape of the scattering curve (e.g., spherical, cylindrical). |
| Particle Size Distribution | Provides the distribution of particle sizes within the sample. |
| Specific Surface Area | The total surface area per unit of mass, particularly for porous materials. |
| Porosity | Information on the volume fraction and size distribution of pores. |
Theoretical and Computational Investigations of Molybdenum Hydroxide Oxide Phosphate
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reaction Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the properties of materials like molybdenum hydroxide (B78521) oxide phosphate (B84403). By calculating the electron density, DFT can determine the stability, electronic configuration, and the energy changes that occur during chemical reactions.
Research on related molybdenum compounds illustrates the utility of DFT. For instance, first-principles DFT calculations on molybdenum phosphides have been used to determine their structures, bonding characteristics, and relative thermodynamic stabilities researchgate.net. Similarly, studies on molybdenum disulfide (MoS₂) have employed DFT to elucidate its electronic and equilibrium properties, revealing details about its band gap and density of states matec-conferences.org. These calculations provide fundamental data on bond lengths, formation energies, and electronic band structures, which are crucial for assessing the stability and potential applications of a material.
In the context of molybdenum hydroxide oxide phosphate, DFT can be used to:
Determine Electronic Structure: Calculate the band gap to predict whether the material is a conductor, semiconductor, or insulator. The density of states (DOS) can reveal the contribution of molybdenum, oxygen, phosphorus, and hydrogen orbitals to the electronic bands.
Assess Stability: Compute the formation energy to predict the thermodynamic stability of different crystalline structures or surface configurations.
Analyze Reaction Energetics: Model the energy landscape of chemical reactions, such as hydrolysis or redox processes, by calculating the energies of reactants, products, and transition states. This is vital for understanding catalytic activity.
Table 1: Representative DFT-Calculated Properties for Related Molybdenum Compounds
| Compound | Property | Calculated Value | Approximation | Reference |
|---|---|---|---|---|
| MoP | Mo-P Bond Length | 2.48 Å | DFT | researchgate.net |
| MoP₂ (orthorhombic) | Mo-P Bond Length | 2.50 Å | DFT | researchgate.net |
| MoS₂ | Indirect Band Gap | 1.30 eV | GGA | matec-conferences.org |
| MoS₂ | Indirect Band Gap | 1.35 eV | LDA | matec-conferences.org |
Note: GGA (Generalized Gradient Approximation) and LDA (Local Density Approximation) are different functionals used in DFT calculations.
Computational Modeling of Reaction Mechanisms
Understanding the precise step-by-step pathway of a chemical reaction is fundamental to controlling its outcome. Computational modeling allows researchers to map out reaction mechanisms, identify key intermediates, and calculate energy barriers for each step.
For molybdenum-containing systems, this approach has been particularly insightful in the field of enzymology and catalysis. For example, the reaction mechanism of Xanthine Oxidoreductase, a molybdenum-containing enzyme, has been extensively studied using computational methods nih.govnih.gov. These models have detailed the hydroxylation of substrates at the molybdenum cofactor, involving steps like proton transfer and nucleophilic attack nih.gov. The calculations help elucidate how the molybdenum center facilitates the transfer of an oxygen atom from a water molecule to the substrate nih.gov.
Another example is the molybdenum-mediated Cadogan reaction, where computational studies using DFT have been employed to map the reaction pathways for the reduction of o-nitrostyrene derivatives researchgate.net. These models compare different potential mechanisms, calculate the Gibbs free energies of intermediates and transition states, and identify the most favorable reaction route researchgate.net. For this compound, similar computational modeling could be used to investigate its role in processes such as:
Catalytic Oxidation: Modeling the pathway by which the compound might catalyze the oxidation of organic molecules.
Phosphate-Hydroxide Exchange: Simulating the dynamics and energetics of ion exchange with the surrounding environment.
Decomposition Pathways: Understanding the mechanism and conditions under which the compound might decompose.
Simulation of Interfacial Interactions and Adsorption Phenomena
The interaction of a material's surface with its environment governs many of its practical applications, from catalysis to environmental remediation. Molecular dynamics (MD) simulations and DFT calculations are used to model these interfacial phenomena, providing a molecular-level view of processes like adsorption.
The adsorption of molybdate (B1676688) (the aqueous form of molybdenum oxide) onto various mineral surfaces has been a subject of significant research, offering a direct analogue for the behavior of this compound in aqueous systems. Studies combining experimental work with surface complexation modeling have investigated molybdenum adsorption on iron and aluminum oxides researchgate.net. These simulations help differentiate between types of surface complexes:
Inner-sphere complexes: Where molybdate binds directly to the surface, typically occurring at low pH.
Outer-sphere complexes: Where molybdate is separated from the surface by one or more water molecules, more common at high pH researchgate.net.
Research on ferrihydrite surfaces shows that adsorption is a critical process controlling the mobility of molybdenum in the environment researchgate.netgfz-potsdam.de. Furthermore, studies have shown that the presence of other ions, like phosphate, can compete with molybdate for adsorption sites on soil minerals, thereby affecting molybdenum's bioavailability researchgate.net.
Table 2: pH Dependence of Molybdenum Adsorption on Oxide Surfaces
| Adsorbent Material | pH for Maximum Adsorption | Predominant Complex at Low pH | Predominant Complex at High pH | Reference |
|---|---|---|---|---|
| Amorphous Al/Fe Oxides | Low pH | Inner-sphere | Outer-sphere | researchgate.net |
| Acidic Yellow-Brown Soil | pH 2 - 4 | Inner-sphere | - | researchgate.net |
| Goethite | Low pH | Inner-sphere | Outer-sphere | researchgate.net |
Simulations of these systems can predict adsorption energies, the orientation of adsorbed molecules, and the structure of the electrical double layer at the solid-liquid interface, all of which are critical for understanding the surface chemistry of this compound.
Elucidation of Structural Evolution and Cluster Dynamics
Many functional materials, particularly catalysts, are composed of nanostructured clusters whose precise atomic arrangement dictates their activity. Computational techniques are essential for characterizing these often disordered or amorphous structures and understanding how they evolve.
For supported molybdenum oxides, which are used extensively in industrial catalysis, techniques like X-ray total scattering and pair distribution function (PDF) analysis are combined with automated computational modeling to determine the structure of nanoscale clusters dtu.dk. This approach has shown that hydrated molybdenum oxide layers on supports like alumina (B75360) are composed of disordered and polydisperse polyoxometalates dtu.dk. By generating and fitting thousands of potential cluster structures computationally, researchers can identify the most probable structural motifs present in the material dtu.dk.
Gas-phase studies also provide fundamental insights into the intrinsic properties of molybdenum oxide clusters. The structure and stability of mass-selected clusters, such as [Mo₄O₁₃]²⁻, have been investigated through a combination of collision-induced dissociation experiments and quantum chemical calculations nih.gov. These studies reveal the fundamental building blocks and bonding arrangements, such as eight-membered rings of MoO₂ units, that form the basis of more complex molybdenum oxide structures nih.gov. This knowledge of cluster dynamics and structural evolution is key to designing materials like this compound with tailored catalytic or electronic properties.
Applications of Molybdenum Hydroxide Oxide Phosphate Materials in Advanced Technologies
Catalytic Applications
Molybdenum hydroxide (B78521) oxide phosphate (B84403) and related materials exhibit remarkable catalytic activity, driven by their redox characteristics and structural flexibility. lidsen.com These properties are harnessed in heterogeneous catalysis for a range of chemical transformations.
The catalytic prowess of molybdenum-based materials stems from the ability of molybdenum to exist in multiple oxidation states, primarily Mo⁵⁺ and Mo⁶⁺, which facilitates redox reactions. nih.gov The presence of phosphate and hydroxide groups can further modify the electronic environment and surface acidity, enhancing catalytic performance. nih.govresearchgate.net
Oxidation Reactions: Molybdenum oxide-based catalysts are well-established in selective oxidation processes. For instance, the industrial Formox process uses an iron molybdate (B1676688) catalyst with excess molybdenum oxide to produce formaldehyde (B43269) from methanol. lidsen.com In more advanced systems, such as molybdenum oxides supported on hydroxyapatite (B223615) (a calcium phosphate), the catalyst demonstrates high activity and selectivity for the oxidative dehydrogenation (ODH) of cyclohexane (B81311) to cyclohexene. nih.gov The catalytic activity is linked to different molybdenum species; the octahedral structure of Mo⁶⁺ tends to promote deep oxidation, whereas the unsaturated coordination of Mo⁵⁺ enhances selectivity towards the desired olefin product. nih.gov The dispersion of vanadium phosphate phases on the surface of molybdenum pyrophosphate—(MoO₂)₂P₂O₇—has also been shown to significantly boost the catalytic oxidation of methanol. researchgate.net
Reduction and Hydrogenation Reactions: Partially reduced molybdenum trioxide can form a bifunctional (metal-acid) catalyst with a MoO₂₋ₓ(OH)y structure. researchgate.netscirp.orgresearchgate.net This structure possesses both metallic sites, resulting from π-bonding between adjacent Mo atoms, and Brønsted acid sites (Mo-OH). researchgate.netresearchgate.net These dual functions are essential for reactions like hydroisomerization and hydrogenation. researchgate.net For example, in the conversion of 2-propanol, the Mo-OH acid sites facilitate the dehydration to propene, while the metallic sites subsequently hydrogenate the propene to propane. researchgate.net The strength of these functions can be tuned; for instance, adding an alkali metal like rubidium can suppress the acidity and enhance the metallic character of the catalyst. researchgate.net
Table 1: Performance of Molybdenum Oxide on Hydroxyapatite (MHAP) in Cyclohexane ODH nih.gov Reaction conditions: Temperature = 430 °C.
| Catalyst | Cyclohexane Conversion (%) | Cyclohexene Selectivity (%) |
| MHAP-0.05-800 | 13.1 | 58.2 |
As semiconducting materials, certain molybdenum oxides and phosphates can absorb light to generate electron-hole pairs, making them suitable for photocatalytic applications. lidsen.comnih.gov This property is exploited for producing clean energy and degrading environmental pollutants.
Photocatalytic water splitting, the conversion of water into hydrogen (H₂) and oxygen (O₂) using light, is a critical technology for sustainable fuel production. mdpi.com Molybdenum-based materials are investigated for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). A novel bifunctional electrocatalyst, P-Mo₀.₆₉W₀.₃₁H₀.₉₈O₃, created by phosphidation of tungsten molybdenum hydrogen oxide, demonstrates high activity for both HER and OER in alkaline conditions. nih.gov The incorporation of phosphorus creates active sites that can weaken the H–OH bond, facilitating water dissociation and enhancing catalytic activity. nih.gov
The photocatalytic properties of molybdenum compounds are highly effective for environmental remediation. rsdjournal.orgresearchgate.net Layered molybdenum (meta)phosphate [MoO₂(PO₃)₂] has been successfully used as a photocatalyst for treating wastewater under natural sunlight. nih.gov It demonstrates remarkable efficiency in reducing highly toxic hexavalent chromium (Cr⁶⁺) to the less harmful trivalent chromium (Cr³⁺), achieving complete reduction in just 6 minutes when using formic acid as a hole scavenger. nih.gov
The same MoO₂(PO₃)₂ material is also effective in degrading organic pollutants. nih.gov It achieved 78% degradation of methylene (B1212753) blue dye in 36 minutes. nih.gov The degradation mechanism involves the generation of reactive oxygen species (ROS) such as superoxide (B77818) radicals (O₂•–), hydroxyl radicals (•OH), and holes (h⁺), which attack and break down the organic dye molecules. nih.gov Composites of molybdenum oxide with silica (B1680970) (MoO₃@SiO₂) have also shown enhanced photocatalytic activity, completely degrading methylene blue within 60 minutes under UV irradiation. nih.gov
Table 2: Photocatalytic Performance of Layered Molybdenum (meta)phosphate nih.gov
| Pollutant | Catalyst | Conditions | Time | Efficiency |
| Hexavalent Chromium (Cr⁶⁺) | MoO₂(PO₃)₂ | 20 mg catalyst, 4 mL formic acid, sunlight | 6 min | 100% reduction to Cr³⁺ |
| Methylene Blue | MoO₂(PO₃)₂ | 20 mg catalyst, sunlight | 36 min | 78% degradation |
Electrocatalysis is central to many energy conversion technologies, such as fuel cells and water electrolyzers, where sluggish reaction kinetics are a major bottleneck. frontiersin.orgnih.gov Molybdenum-based materials offer a cost-effective alternative to precious metal catalysts for these reactions. nih.gov
The Oxygen Evolution Reaction (OER) is the anodic half-reaction in water splitting and is often the rate-limiting step due to its complex four-electron transfer process. nih.govresearchgate.net Developing efficient and stable OER electrocatalysts is crucial. Phosphorus-doped molybdenum tungsten hydrogen oxide (P-Mo₀.₆₉W₀.₃₁H₀.₉₈O₃) has shown significant promise as an OER catalyst in alkaline electrolytes. nih.gov It provides high activity and long-term stability, positioning it as a potential alternative to noble metal catalysts like IrO₂ and RuO₂. nih.gov The material requires an overpotential of 320 mV to achieve a current density of 10 mA cm⁻² in a KOH electrolyte. nih.gov Polyoxometalates (POMs), which are metal-oxide clusters containing molybdenum, are also recognized for their stability in oxidative conditions and tunable structures, making them another promising class of materials for OER electrocatalysis. frontiersin.orgresearchgate.net
Electrocatalysis for Energy Conversion Reactions
Hydrogen Evolution Reaction (HER)
The electrochemical production of hydrogen through the hydrogen evolution reaction (HER) is a cornerstone of clean energy technology, and molybdenum-based materials are promising non-noble metal catalysts. mdpi.com The activity of materials in the molybdenum hydroxide oxide phosphate family is often linked to the presence of phosphorus, which can modify the electronic structure and create highly effective active sites.
Research on phosphorus-doped molybdenum tungsten hydrogen oxide (P-Mo₀.₆₉W₀.₃₁H₀.₉₈O₃), a material with similar components, demonstrates this principle. The incorporation of phosphorus introduces active sites with a lower free energy for hydrogen adsorption compared to the metal sites alone. nih.gov This suggests that in alkaline solutions, phosphorus atoms can effectively weaken the H–OH bond, facilitating the initial water dissociation step, which is often rate-limiting. nih.gov This synergistic effect, where the oxide/hydroxide component aids water dissociation and an alloy or phosphide (B1233454) component accelerates hydrogen combination, is a key strategy for designing active HER catalysts. nih.gov For instance, the P-Mo₀.₆₉W₀.₃₁H₀.₉₈O₃ catalyst exhibits commendable HER performance, requiring an overpotential of 380 mV to achieve a current density of 100 mA cm⁻² in a KOH electrolyte. rsc.org Similarly, nitrogen-doped nickel molybdenum phosphide has been shown to be an effective catalyst for splitting sea water to produce hydrogen, highlighting the robustness of modified molybdenum phosphide systems. stle.org
Oxygen Reduction Reaction (ORR)
The oxygen reduction reaction (ORR) is a critical cathodic reaction in fuel cells and metal-air batteries. The performance of molybdenum-based catalysts in this domain is heavily influenced by the oxidation state of molybdenum. Studies on electrodeposited molybdenum phosphate-based films reveal their potential as ORR electrocatalysts in acidic media. conicet.gov.ar
These non-crystalline films are composed of metal oxide and phosphate groups and contain molybdenum in both Mo(VI) and Mo(V) oxidation states. conicet.gov.ar The ORR activity is attributed to the small fraction of Mo(V) centers, which act as the active sites for the reaction. Heating the material above 100 °C leads to the complete oxidation of Mo(V) to Mo(VI), resulting in a loss of ORR activity. conicet.gov.ar This indicates that the mixed-valence nature, a characteristic feature of complex oxides like this compound, is crucial for catalysis. The material shows stable ORR activity at very low overpotentials, though the limiting current density is modest, suggesting that while the catalytic onset is favorable, the number of active sites may be limited. conicet.gov.ar
Other Electrochemical Transformations
Beyond HER and ORR, molybdenum phosphate materials facilitate other important electrochemical transformations, often leveraging their redox activity. For example, electrodeposited molybdenum phosphate films can be used for the electrochemical sensing of hydrogen peroxide (H₂O₂). These films exhibit a reduction current proportional to the H₂O₂ concentration, demonstrating their ability to catalyze the reduction of H₂O₂ to water. conicet.gov.ar This catalytic activity is observed at potentials below 0.85 V vs. RHE, while an oxidation current due to the conversion of H₂O₂ to oxygen is seen at higher potentials. conicet.gov.ar
Furthermore, the process of creating these functional materials can itself be an electrochemical transformation. Molybdenum phosphate coatings can be formed on graphite (B72142) electrodes by cycling the potential in a solution containing phosphate and molybdate ions. acs.org This process transforms the precursors into a stable and catalytically active surface, which can then be used for applications like the sensitive detection of phosphate ions in environmental samples. acs.org
Energy Storage and Conversion Technologies
The inherent ability of molybdenum to undergo reversible redox reactions makes its oxide and phosphate derivatives highly suitable for energy storage applications. lidsen.com Their open framework structures can facilitate the intercalation of ions, a fundamental process in batteries and supercapacitors.
Rechargeable Batteries (e.g., Lithium-Ion Batteries)
Molybdenum phosphates and oxyphosphates are explored as electrode materials for rechargeable batteries, including lithium-ion and sodium-ion systems. researchgate.netacs.org These polyanionic compounds offer open frameworks that can host alkali metal ions. researchgate.net For instance, layered molybdenum (oxy)pyrophosphate (δ-(MoO₂)₂P₂O₇) has been investigated as a cathode material for lithium-ion batteries. researchgate.net
The performance of these materials is often dependent on the operating voltage window. For a (MoO₂)₂P₂O₇ electrode in a sodium-ion battery, cycling between 4.0 V and 2.0 V resulted in a stable capacity of 55 mAh g⁻¹ after 50 cycles, whereas cycling to a lower cutoff voltage of 1.5 V caused rapid capacity fade due to phase decomposition. researchgate.net In another example, molybdenum tungsten oxyphosphate (MoWO₃(PO₄)₂) delivered a high initial discharge capacity of 786 mAh g⁻¹ against lithium, though this involved the amorphization of the crystal structure. researchgate.net
| Material | Battery Type | Capacity | Conditions | Cyclability |
|---|---|---|---|---|
| δ-(MoO₂)₂P₂O₇ | Sodium-Ion | 93 mAh g⁻¹ (initial) | Voltage: 4.0-2.0 V | 55 mAh g⁻¹ after 50 cycles |
| K(Mo₂PO₆)(P₂O₇) | Potassium-Ion | 57 mAh g⁻¹ | Rate: 0.1C; Voltage: 1.5-4.1 V | Stable K⁺ intercalation/deintercalation |
| MoWO₃(PO₄)₂ | Lithium-Ion | 786 mAh g⁻¹ (initial) | Voltage window ending at 0.3 V | 250 mAh g⁻¹ with structural integrity for >5 Li⁺ insertion |
| MoO₂ | Lithium-Ion | ~860 mAh g⁻¹ (initial) | Rate: 1C (~0.86 A g⁻¹) | 1600 mAh g⁻¹ after 800 cycles (anode) |
Supercapacitors
Supercapacitors store charge either through electrostatic attraction (electrical double-layer capacitors) or fast surface redox reactions (pseudocapacitors). ntu.edu.sg Molybdenum oxides and related compounds are excellent candidates for pseudocapacitive electrodes due to the fast and reversible redox transitions of molybdenum. mdpi.comencyclopedia.pub The charge storage mechanism in a material like MoO₂ in an acidic electrolyte involves both surface Faradaic capacitance and ion intercalation. mdpi.com
The performance of molybdenum-based supercapacitors can be impressive. For example, MoO₂ nanoparticles have demonstrated a specific capacitance of 509.8 F g⁻¹ in a sulfuric acid solution. mdpi.com Ternary molybdates can achieve even higher values; CuMoO₄ has reached a specific capacitance of 2259.55 F g⁻¹ at a current density of 1 A g⁻¹. mdpi.comencyclopedia.pub These materials can also be assembled into full supercapacitor devices, delivering high energy and power densities. mdpi.comnih.gov
| Material | Specific Capacitance | Current Density | Energy Density | Power Density | Cycle Stability |
|---|---|---|---|---|---|
| MoO₂ Nanoparticles | 509.8 F g⁻¹ | 0.5 A g⁻¹ | - | - | - |
| MoO₂ Nanospheres | 381.0 F g⁻¹ | 0.3 A g⁻¹ | - | - | 85% retention after 4000 cycles |
| NiMoO₄ Nanowires | 156 F g⁻¹ (device) | 0.8 A g⁻¹ | 55.6 Wh kg⁻¹ | 640 W kg⁻¹ | - |
| CuMoO₄ | 2259.55 F g⁻¹ | 1 A g⁻¹ | 52.51 Wh kg⁻¹ (device) | 600 W kg⁻¹ | 90.08% retention after 5000 cycles |
| MnMoO₄ Nanorods | 210.2 F g⁻¹ | 1 A g⁻¹ | - | - | 112.6% retention after 10,000 cycles |
Photoelectrochemical Cells
In photoelectrochemical (PEC) cells, semiconductor materials absorb light to generate charge carriers that drive chemical reactions, such as water splitting. Molybdenum oxides are n-type semiconductors with properties suitable for use as photoanodes in PEC systems. jecst.org They are stable under acidic conditions and have bandgap energies appropriate for absorbing solar energy to drive the oxygen evolution reaction. jecst.org
Thermochromic Materials for Smart Applications
Molybdenum-containing compounds have emerged as promising candidates for thermochromic materials, which exhibit reversible color changes in response to temperature variations. This property is pivotal for the development of "smart windows" and other intelligent applications that can modulate solar radiation and enhance energy efficiency in buildings. While direct research on the thermochromic properties of this compound is not extensively documented, the behavior of related molybdenum compounds, such as polyoxometalates and metal oxides, provides strong indications of its potential in this area.
Thermochromism in molybdenum-based materials often originates from thermally induced electron transfer or structural phase transitions. laserfocusworld.comrsc.org For instance, certain polyoxomolybdate (POM) hybrids demonstrate reversible color changes from yellow to green upon heating. laserfocusworld.com This transformation is attributed to an electron transfer from the oxygen donors in the POM framework to the associated organic ligands, generating radicals that alter the material's light absorption characteristics. laserfocusworld.com The reversibility of this process is crucial for practical applications, allowing the material to return to its original state as the temperature decreases. laserfocusworld.com
Similarly, molybdenum oxides are known to exhibit thermochromic behavior. For example, molybdenum trioxide (MoO₃) can undergo a reversible color change from yellow to blue due to a structural transition from an orthorhombic to a monoclinic phase at specific temperatures. rsc.orgyoutube.com This property has been harnessed in the development of smart windows that can control the amount of transmitted sunlight. laserfocusworld.comrsc.org
The development of smart windows often involves the integration of these thermochromic materials into a larger assembly, such as a polymer-dispersed liquid crystal device or a hybrid nanocomposite film. laserfocusworld.comrsc.org These windows can passively adjust their transparency in response to ambient temperature, reducing the need for heating in cold weather and air conditioning in hot weather. youtube.com For example, a smart window can be designed to be transparent at lower temperatures, allowing sunlight to pass through and warm the interior. As the temperature rises, the window can become opaque, blocking solar radiation and keeping the interior cool. youtube.com
The potential of this compound in this field lies in its unique composition, which combines molybdenum oxide and phosphate groups. The presence of phosphate may influence the structural and electronic properties of the material, potentially tuning the thermochromic response temperature and the color contrast. Further research into the synthesis and characterization of this compound thin films is warranted to fully explore their viability for smart window applications.
Table 1: Thermochromic Properties of Molybdenum-Related Compounds
| Compound/Material | Color Change | Mechanism | Potential Application |
| Polyoxomolybdate/Viologen Hybrid | Yellow to Green | Thermally induced electron transfer | Smart hydrogels, electronic skin |
| Molybdenum Trioxide (MoO₃) | Yellow to Blue | Reversible phase transition (orthorhombic to monoclinic) | Smart windows, optical sensors |
| Co-BTC (a Co-based MOF) | Pink to Colorless | Alteration in Co²⁺ coordination environment | Smart windows |
| MoO₃/W₀.₇₁Mo₀.₂₉O₃ Nanocomposite | Reversible contrast switching | Enhanced energy capacity and optical contrast modulation | Energy-storing smart windows |
Environmental Remediation and Pollution Control
The unique chemical properties of this compound, including its mixed oxidation states and the presence of hydroxide and phosphate functional groups, make it a promising material for various environmental remediation applications.
Heavy Metal Immobilization and Removal
Molybdenum-based materials have demonstrated significant potential for the removal of heavy metal ions from contaminated water. Layered double hydroxides intercalated with molybdate ions have shown high selectivity and efficiency in capturing heavy metals such as copper (Cu²⁺), lead (Pb²⁺), silver (Ag⁺), and mercury (Hg²⁺). mdpi.com The mechanism of removal often involves the strong affinity of the sulfur-containing molybdate compounds for soft metal ions. nih.gov
While direct studies on this compound for heavy metal removal are limited, its constituent components suggest a high potential for this application. Phosphate-based materials, such as hydroxyapatite, are well-known for their ability to immobilize heavy metals through precipitation and ion exchange mechanisms. nih.govnih.gov The hydroxide groups on the material's surface can also act as active sites for the adsorption of metal cations. Therefore, a compound combining molybdenum, hydroxide, and phosphate functionalities is expected to be an effective adsorbent for a range of heavy metals. The layered structure, if present in this compound, could further enhance its adsorption capacity by providing a high surface area. acs.orge3s-conferences.org
Table 2: Heavy Metal Adsorption by Molybdenum and Phosphate-Based Materials
| Adsorbent Material | Target Heavy Metal(s) | Adsorption Capacity/Efficiency | Reference |
| MgAl-MoS₄-LDH | Ag⁺, Hg²⁺, Cu²⁺, Pb²⁺ | ~450 mg/g (Ag⁺), ~500 mg/g (Hg²⁺) | mdpi.com |
| Activated Phosphate Rock | Pb²⁺, Cd²⁺, Cu²⁺, Zn²⁺ | Dependent on pH and temperature | nih.gov |
| Hydroxyapatite (HAP) | Cu²⁺, Zn²⁺ | Up to 81.6% (Cu²⁺) and 95.8% (Zn²⁺) removal | nih.gov |
| Fe₃O₄/CTS Magnetic Nanoparticles | Mo(VI) | High removal efficiency, dependent on adsorbent dosage | greenhydrogen-pathfinder.eu |
Wastewater Treatment Processes
Molybdenum-based catalysts have been effectively utilized in advanced oxidation processes for the treatment of wastewater containing organic pollutants. Molybdenum oxide (MoO₃) has been shown to catalyze the decomposition of dyes like methylene blue. whiterose.ac.uk Layered molybdenum (meta)phosphate [MoO₂(PO₃)₂] has also been demonstrated as an efficient photocatalyst for the degradation of methylene blue and the reduction of toxic hexavalent chromium (Cr⁶⁺) to the less harmful trivalent chromium (Cr³⁺) under sunlight. acs.orge3s-conferences.org The photocatalytic activity is attributed to the generation of reactive oxygen species, such as hydroxyl (•OH) and superoxide (O₂•⁻) radicals, which can break down organic molecules into simpler, non-toxic compounds. acs.orge3s-conferences.org
Given that this compound contains both molybdenum and phosphate, it is plausible that it could exhibit similar or enhanced catalytic activity. The hydroxide groups could also play a role in the catalytic process. Further investigation into the photocatalytic properties of this compound is needed to ascertain its effectiveness in wastewater treatment.
Table 3: Molybdenum-Based Catalysts in Wastewater Treatment
| Catalyst | Pollutant | Treatment Process | Efficiency | Reference |
| MoO₃ on carbon electrode | Methylene Blue | Electrochemical oxidation | Complete decomposition | whiterose.ac.uk |
| Layered MoO₂(PO₃)₂ | Methylene Blue | Photocatalysis | 78% degradation in 36 min | acs.orge3s-conferences.org |
| Layered MoO₂(PO₃)₂ | Cr⁶⁺ | Photoreduction | Complete reduction in 6 min | acs.orge3s-conferences.org |
| MoO₃-Starbon composite | 4-Nitrophenol | Catalytic reduction | k = 11.2 x 10⁻² min⁻¹ | rsc.org |
Phosphate Binding and Management
The presence of molybdenum in this compound suggests a strong potential for phosphate binding and management. The interaction between molybdenum and phosphate is well-established, forming the basis of the molybdenum blue method for phosphate detection. escholarship.orgresearchgate.net This affinity is due to the formation of stable molybdate-phosphate coordination complexes. escholarship.orgresearchgate.net
Electrochemical sensors based on electrodeposited mixed-valence molybdenum oxide (MoOx) have been developed for the selective detection of phosphate ions in various aqueous environments, including wastewater. escholarship.orgresearchgate.net These sensors exhibit a wide linear dynamic range and a low detection limit, demonstrating the strong and specific binding between molybdenum centers and phosphate anions. escholarship.org
Therefore, this compound could potentially be used as an adsorbent for the removal of excess phosphate from water bodies, a process crucial for mitigating eutrophication. The Mo-O-P linkages within the compound's structure could provide active sites for phosphate binding through electrostatic and coordinative interactions. mdpi.com
Chemical Sensing and Biosensing Platforms
Gas Sensing Applications (e.g., Ammonia (B1221849), Nitrogen Dioxide)
Molybdenum-based materials, particularly molybdenum oxides and dichalcogenides, are recognized for their excellent gas sensing properties. mdpi.commdpi.com Molybdenum trioxide (MoO₃) and molybdenum disulfide (MoS₂) have been extensively studied for the detection of various gases, including ammonia (NH₃) and nitrogen dioxide (NO₂). mdpi.comresearchgate.netresearchgate.net
The sensing mechanism of these materials relies on the change in their electrical resistance upon the adsorption of gas molecules on their surface. mdpi.com For n-type semiconductors like MoO₃, the adsorption of reducing gases such as ammonia leads to a decrease in resistance, while oxidizing gases like nitrogen dioxide cause an increase in resistance. The high surface-to-volume ratio of nanostructured molybdenum materials, such as nanoribbons and nanosheets, enhances their sensitivity and response time. researchgate.netresearchgate.net
For instance, a sensor based on α-MoO₃ nanoribbons has demonstrated high sensitivity to ammonia at concentrations as low as 50 parts per billion (ppb) with a fast response time. Similarly, composites of reduced graphene oxide and MoS₂ have been fabricated into flexible gas sensors for ammonia detection at low operating temperatures. researchgate.netresearchgate.net Palladium-sensitized MoO₃ nanobelts have shown enhanced sensitivity and selectivity towards nitrogen dioxide.
While there is no specific research on the gas sensing properties of this compound, its composition suggests that it could be a viable candidate. The presence of molybdenum oxide components could provide the necessary semiconductor properties for gas sensing, and the hydroxide and phosphate groups might influence the surface chemistry and, consequently, the selectivity and sensitivity of the sensor.
Table 4: Performance of Molybdenum-Based Gas Sensors
| Sensing Material | Target Gas | Operating Temperature | Key Performance Metrics | Reference |
| α-MoO₃ Nanoribbons | NH₃ | 450 °C | Sensitivity of 0.72 at 50 ppb, 21 s response time | |
| rGO/MoS₂ Composite | NH₃ | 141 °C | Response time of 17 s, recovery time of 56 s for 100 ppm | researchgate.net |
| Pd-sensitized MoO₃ Nanobelts | NO₂ | 200 °C | 95.3% response to 100 ppm, 74 s response time | |
| MoS₂ Thin Film | NO₂, NH₃ | Room Temperature | High sensitivity |
Electrochemical Biosensors
Extensive research into molybdenum-based materials has revealed their significant potential in the development of advanced electrochemical biosensors. While direct studies on a specific compound identified as "this compound" for this application are not prevalent in the existing scientific literature, a considerable body of work explores the use of closely related materials, such as molybdenum oxides (MoOx) and molybdenum phosphates. These materials leverage the unique electrochemical properties of molybdenum to detect a variety of analytes with high sensitivity and selectivity.
The operational principle of these biosensors often relies on the catalytic activity or the specific binding affinity of the molybdenum compounds. For instance, in the detection of phosphate, molybdenum oxides can coordinate with phosphate anions to form redox-active complexes. rsc.orgescholarship.org The resulting electrochemical signals, which can be measured using techniques like square wave voltammetry, are proportional to the concentration of the analyte. rsc.orgescholarship.org
Research has demonstrated the fabrication of flexible and robust electrochemical sensors for phosphate detection using electrodeposited mixed-valence molybdenum oxide (MoOx) films. rsc.orgescholarship.org These sensors exhibit a strong and specific detection mechanism through the coordination between molybdenum centers and phosphate anions, which generates well-defined redox signals. rsc.orgescholarship.org
Similarly, various forms of molybdenum-based nanomaterials, including molybdenum disulfide (MoS2), have been extensively investigated for their application in electrochemical biosensors for a wide range of biomolecules such as glucose, DNA, and cancer biomarkers. nih.govnih.govmdpi.comtandfonline.comencyclopedia.pub These materials offer a large surface area, excellent electrical conductivity, and electrocatalytic properties, which are crucial for enhancing the sensitivity and performance of biosensors. nih.govtandfonline.com
Detailed Research Findings
Several studies have detailed the performance of electrochemical biosensors based on molybdenum compounds for various applications.
One notable study focused on a flexible point-of-use sensor for phosphate based on electrodeposited mixed-valence molybdenum oxide (MoOx). rsc.orgescholarship.org This sensor demonstrated a broad linear dynamic range from 10 to 1000 µM with a detection limit of 8 µM. rsc.orgescholarship.org The sensor's high specificity against common interfering anions such as chloride, sulfate, nitrate, carbonate, and silicate (B1173343) was also confirmed. rsc.org Its practical utility was validated by accurately measuring phosphate levels in complex samples like artificial saliva and influent wastewater. rsc.orgescholarship.org
Another research effort involved the one-step electrochemical preparation of a molybdenum phosphate coated pencil graphite electrode for phosphate detection. rsc.org This sensor showed excellent sensitivity with a low limit of detection of 1.25 x 10⁻⁶ M and a limit of quantification of 4.15 x 10⁻⁶ M. rsc.org The method was highlighted for being economical and environmentally friendly. rsc.org
In the realm of biomolecule detection, molybdenum disulfide (MoS2)-based materials have shown great promise. tandfonline.com They have been successfully used in sensors for detecting glucose, nucleic acids, and other biomolecules due to their excellent biosensing performance. tandfonline.com For example, a biosensor for opioids was developed using MoS2 field-effect transistors coupled with a redesigned µ-opioid receptor, achieving a detection limit of approximately 3 nM. nih.gov
The table below summarizes the performance of various electrochemical biosensors based on molybdenum compounds as reported in the literature.
| Sensing Material | Analyte | Detection Method | Linear Range | Limit of Detection (LOD) | Reference |
| Electrodeposited Molybdenum Oxide (MoOx) | Phosphate | Square Wave Voltammetry | 10–1000 µM | 8 µM | rsc.orgescholarship.org |
| Molybdenum Phosphate on Pencil Graphite Electrode | Phosphate | Voltammetry | Not Specified | 1.25 µM | rsc.org |
| Molybdenum-based Ion-Selective Electrode | Hydrogen Phosphate (HPO₄²⁻) | Potentiometry | 10⁻⁵–10⁻¹ M | 1.9 µM | researchgate.net |
| MoS₂ Field-Effect Transistor with µ-Opioid Receptor | Opioid Peptide | Field-Effect Transistor | Not Specified | ~3 nM | nih.gov |
| Molybdenum Phosphate Complex | Phosphate | Chronoamperometry | 5–50 µmol L⁻¹ | Not Specified | rsc.org |
This interactive data table allows for a comparative view of the capabilities of different molybdenum-based materials in electrochemical biosensing.
Challenges, Opportunities, and Future Research Directions
Enhancing Electrical Conductivity and Charge Transfer Kinetics
A primary challenge for many transition metal oxides and phosphates is their inherently low electrical conductivity. lidsen.com For molybdenum hydroxide (B78521) oxide phosphate (B84403), which often exists as a semiconductor, this limitation can hinder its performance in applications requiring efficient electron transport, such as electrocatalysis and energy storage. lidsen.comresearchgate.net The complex structure, involving insulating phosphate groups, can impede the mobility of charge carriers.
Future research is focused on strategies to mitigate this issue. Doping the material with other elements is a promising approach to alter its electronic structure and improve conductivity. lidsen.com For instance, studies on related molybdenum phosphate glasses show that incorporating alkali or alkaline earth metals can decrease bandgap energy and enhance semiconducting behavior. researchgate.net Another key opportunity lies in improving charge transfer kinetics, which is crucial for catalytic reactions. researchgate.net This involves optimizing the material's surface to facilitate faster electron movement between the catalyst and reactants, potentially by creating controlled defects or surface modifications. The ability of molybdenum to exist in multiple oxidation states (e.g., Mo⁴⁺, Mo⁵⁺, Mo⁶⁺) offers a tunable parameter for enhancing redox reactions and charge transfer processes. lidsen.comup.ac.za
Improving Material Stability and Durability for Long-Term Performance
The long-term stability and durability of materials are critical for their practical application. A significant challenge for phosphate-based materials, in general, is their susceptibility to chemical degradation, particularly in aqueous environments under varying pH conditions. researchgate.netresearchgate.net For molybdenum hydroxide oxide phosphate, ensuring the structural integrity and preventing the leaching of its constituent elements over extended operational periods is a key research focus.
However, the incorporation of molybdenum into a phosphate network presents an opportunity to enhance its chemical durability. Research on iron phosphate glasses has demonstrated that the addition of molybdenum oxide can significantly decrease dissolution rates and improve resistance to chemical attack. researchgate.net Future investigations should systematically evaluate the long-term performance of this compound under realistic operating conditions for applications like water splitting or battery electrodes. researchgate.netacs.org Understanding the degradation mechanisms at a molecular level will enable the design of more robust and resilient materials for sustained, long-term use. researchgate.net
Scalable Synthesis and Manufacturing of Advanced Architectures
While various methods, such as hydrothermal synthesis and melt-quenching techniques, have been used to produce complex molybdenum phosphates in laboratory settings, a major hurdle is the transition to scalable and cost-effective manufacturing. researchgate.net Achieving consistent quality, phase purity, and controlled morphology on a large scale remains a significant challenge. nih.gov The synthesis of advanced architectures, such as nanorods, nanosheets, or porous structures, which can offer higher surface area and improved performance, adds another layer of complexity to the manufacturing process. researchgate.netacs.org
The opportunity in this area lies in the development of innovative and scalable synthesis routes. elsevierpure.com Techniques like continuous flow synthesis, spray pyrolysis, or template-assisted methods could offer better control over the material's properties while being amenable to industrial-scale production. scispace.commdpi.comnih.gov Research into optimizing precursor chemistry and reaction conditions is essential to create high-yield, reproducible processes for fabricating advanced this compound architectures. scispace.comnih.gov
Fundamental Understanding of Structure-Function Relationships and Reaction Mechanisms
The intricate structure of this compound, characterized by layered molybdenum-oxygen clusters, hydroxide groups, and phosphate anions, gives rise to its unique properties. However, this complexity also presents a formidable challenge: developing a fundamental understanding of the precise relationship between its atomic structure and its functional behavior. researchgate.net Elucidating the exact roles of the different structural components and the mixed oxidation states of molybdenum in catalytic or electrochemical reactions is a key area of ongoing research. researchgate.net
Significant opportunities exist to unravel these complex mechanisms through a combination of advanced characterization techniques and computational modeling. In-situ and operando spectroscopy can provide real-time insights into the material's structural changes during a reaction. Theoretical calculations, such as Density Functional Theory (DFT), can help model the electronic structure and predict reaction pathways, complementing experimental findings. researchgate.net A deeper understanding of these structure-function relationships will enable the rational design of this compound materials tailored for specific high-performance applications.
Development of Novel Heterostructures and Hybrid Composites
While this compound has promising intrinsic properties, its performance can be further amplified by integrating it into novel heterostructures and hybrid composites. The primary challenge in this domain is achieving seamless integration with other materials, ensuring strong interfacial contact, and avoiding the formation of undesirable secondary phases. scispace.comnih.gov
The development of such composites offers vast opportunities to create multifunctional materials with synergistic properties. nih.gov For example, combining this compound with highly conductive materials like carbon nanotubes or graphene can address its conductivity limitations. scispace.comnih.govmdpi.com Hybridizing it with other metal oxides or sulfides can create heterojunctions that enhance charge separation and photocatalytic efficiency. elsevierpure.comnih.gov Research into composites with polymers could yield materials with improved mechanical properties and processability. nih.gov Future work will focus on designing and fabricating these advanced composites, exploring the synergistic effects at the interface to unlock new applications in fields ranging from electronics to environmental remediation. lidsen.comup.ac.za
Data Tables
Challenges and Future Research Directions
| Section | Challenge | Opportunity & Future Research Direction |
|---|---|---|
| 6.1. Electrical Conductivity | Inherently low electrical conductivity and charge transfer rates in oxide-phosphate materials. lidsen.com | Doping with other elements to modify the electronic structure; optimizing surface properties to enhance charge transfer kinetics. researchgate.netresearchgate.net |
| 6.2. Stability & Durability | Susceptibility of phosphate-based materials to chemical degradation in various environments. researchgate.netresearchgate.net | Leveraging molybdenum's known stabilizing effect; conducting long-term performance studies under operational conditions to understand and mitigate degradation. researchgate.netresearchgate.net |
| 6.3. Scalable Synthesis | Difficulty in translating lab-scale synthesis to cost-effective, large-scale manufacturing with controlled morphology. nih.gov | Developing scalable methods like continuous flow synthesis; optimizing precursors and reaction conditions for industrial production of advanced architectures. elsevierpure.comnih.gov |
| 6.4. Structure-Function | The complex structure makes it difficult to understand the exact role of each component in the material's overall function. researchgate.net | Using advanced in-situ characterization and computational modeling to elucidate reaction mechanisms and guide rational material design. researchgate.netresearchgate.net |
| 6.5. Heterostructures | Ensuring chemical compatibility and strong interfacial bonding when combining with other materials. scispace.comnih.gov | Creating hybrid composites (e.g., with carbon nanomaterials or other oxides) to overcome intrinsic limitations and create synergistic, multifunctional materials. nih.govmdpi.com |
Q & A
Q. What are the standard hydrothermal synthesis protocols for molybdenum hydroxide oxide phosphate, and how do reaction parameters influence crystallinity?
Methodological Answer:
- Procedure: Combine stoichiometric amounts of molybdenum precursors (e.g., ammonium molybdate) with phosphate sources (e.g., H₃PO₄) in aqueous solution. Hydrothermal treatment at 120–180°C for 12–48 hours under autogenous pressure, followed by washing (ethanol/water) and drying (60–80°C).
- Key Parameters:
- Temperature: Higher temperatures (≥160°C) favor crystalline layered structures due to enhanced Ostwald ripening .
- pH: Acidic conditions (pH 2–4) stabilize phosphate incorporation, while alkaline conditions may form secondary phases.
- Characterization: Use XRD to confirm crystallinity and SEM/TEM for layered morphology analysis .
Q. Which analytical techniques are critical for confirming phosphate content and oxidation states in this compound?
Methodological Answer:
- Phosphate Quantification:
- Oxidation State Analysis:
Advanced Research Questions
Q. How can structural contradictions in reported layered vs. amorphous phases be resolved during synthesis?
Methodological Answer:
- In-Situ XRD/TGA: Monitor phase transitions during hydrothermal synthesis to identify amorphous-to-crystalline thresholds .
- Post-Synthetic Annealing: Heat amorphous samples at 300–400°C under inert gas to induce crystallization. Use Raman spectroscopy to track Mo-O-P bond reorganization .
- Surface Area (BET): Compare amorphous (high surface area >200 m²/g) vs. crystalline (lower surface area <100 m²/g) phases for catalytic applications .
Q. What experimental designs optimize this compound for electrocatalytic water splitting (OER/HER)?
Methodological Answer:
- Electrode Fabrication: Mix active material with conductive carbon (e.g., Vulcan XC-72) and Nafion binder (80:15:5 wt%) on Ni foam. Optimize mass loading (1–2 mg/cm²).
- Electrochemical Testing:
- Linear Sweep Voltammetry (LSV): Measure overpotential at 10 mA/cm² in 1 M KOH.
- Tafel Slope Analysis: Compare kinetics (e.g., 40–60 mV/dec for OER indicates favorable Mo-O-P active sites) .
- Stability Testing: Chronopotentiometry at 10 mA/cm² for 24+ hours; post-test XRD to confirm structural integrity .
Q. How do phosphate-substituted dithiolene complexes model molybdenum-dependent enzymes, and what synthesis challenges arise?
Methodological Answer:
Q. What strategies address discrepancies in reported catalytic activities across studies?
Methodological Answer:
- Control Experiments:
- Leaching Tests: Filter catalysts post-reaction and measure residual activity to confirm heterogeneous vs. homogeneous contributions.
- Surface Poisoning: Introduce thiocyanate (SCN⁻) to block active sites and quantify performance loss .
- Statistical Validation: Use ANOVA to compare batch-to-batch variability in synthesis (e.g., ±5% activity deviation acceptable) .
Q. How can ecotoxicological risks of this compound be assessed in environmental models?
Methodological Answer:
- Acute Toxicity: Conduct Daphnia magna assays (OECD 202) with 48-hour LC₅₀ measurements.
- Long-Term Fate: Use column leaching tests (EPA 1314) to simulate phosphate release in soil/water systems. ICP-MS quantifies Mo/P mobility .
- Bioaccumulation: Expose Arabidopsis thaliana to compound-laced hydroponic solutions; measure tissue Mo/P via LA-ICP-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
